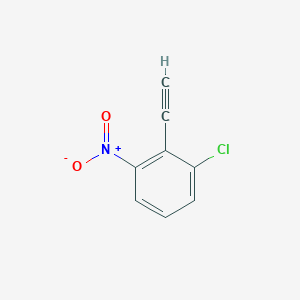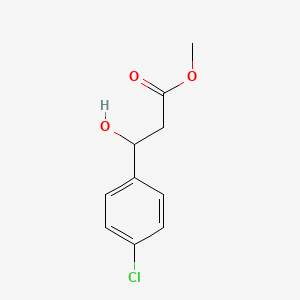
(R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and an ethanamine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine.
Chiral Amine Introduction:
Reaction Conditions: Common reagents and conditions include the use of reducing agents, catalysts, and specific solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent product quality.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be used to study the effects of chiral amines on biological systems. It can serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of (R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may bind to a receptor and modulate its activity, leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(6-Chloropyridin-3-YL)ethanamine: The enantiomer of the compound .
(1R)-1-(6-Bromopyridin-3-YL)ethanamine: A similar compound with a bromine atom instead of chlorine.
(1R)-1-(6-Chloropyridin-3-YL)propanamine: A compound with a propanamine group instead of ethanamine.
Uniqueness
(R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE is unique due to its specific chiral configuration and the presence of a chlorine atom on the pyridine ring. This configuration can result in distinct biological and chemical properties compared to its analogs.
Propriétés
IUPAC Name |
(1R)-1-(6-chloropyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVNENIAEVSUDT-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














